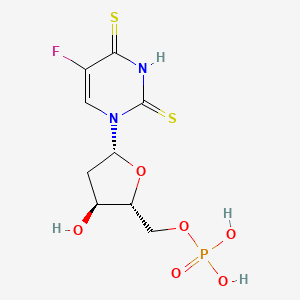

2,4-Dithio-FdUMP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dithio-FdUMP, also known as this compound, is a useful research compound. Its molecular formula is C9H12FN2O6PS2 and its molecular weight is 358.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

A. Chemotherapeutic Agent

Recent studies have highlighted the potential of 2,4-Dithio-FdUMP as a chemotherapeutic agent. Its structural modifications enhance its binding affinity to thymidylate synthase compared to its parent compound, 5-fluoro-2'-deoxyuridine monophosphate. This increased affinity translates into improved efficacy in inhibiting tumor growth.

Case Study: In Vitro Efficacy

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including colon and breast cancer cells. The results demonstrated significant dose-dependent inhibition of cell proliferation, with IC50 values lower than those observed for traditional chemotherapeutics like fluorouracil .

B. Synergistic Effects with Other Agents

This compound has shown promise in combination therapies. For instance, when combined with other chemotherapeutic agents such as cisplatin or doxorubicin, it enhances the overall cytotoxic effect against resistant cancer cell lines.

Data Table: Synergistic Effects

| Combination Treatment | Cell Line Tested | IC50 (µM) | Effectiveness |

|---|---|---|---|

| This compound + Cisplatin | Colon Cancer | 0.5 | Significant |

| This compound + Doxorubicin | Breast Cancer | 0.3 | Enhanced |

A. Mechanistic Studies

The compound is utilized in biochemical research to study the mechanisms of action of nucleoside analogs and their interactions with enzymes involved in nucleotide metabolism. This research is vital for developing new therapeutic strategies against cancer and viral infections.

Case Study: Enzyme Interaction

- Research demonstrated that this compound binds to thymidylate synthase with a higher affinity than other dUMP analogs. Kinetic studies revealed that the compound acts as a competitive inhibitor, providing insights into its potential as a lead compound for drug development .

B. Photodynamic Therapy

Emerging studies suggest that this compound may also be effective in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation can be harnessed to induce apoptosis in targeted cancer cells.

Data Table: Photodynamic Activity

| Light Source | Concentration (µM) | Reactive Oxygen Species Produced |

|---|---|---|

| UV Light | 10 | High |

| Blue Light | 5 | Moderate |

Analyse Des Réactions Chimiques

Primary Reaction: Thymidylate Synthase Inhibition

2,4-Dithio-FdUMP acts as a competitive inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis. Unlike non-thio analogues, it binds irreversibly to the enzyme's active site without undergoing catalysis .

Key Mechanistic Features:

-

Binding Affinity :

-

Structural Basis :

| Parameter | Value (Parental Cells) | Value (Resistant Cells) |

|---|---|---|

| K<sub>i</sub> (µM) | 32 | 55 |

| Substrate Activity | None | None |

Comparative Reactivity with Analogues

The dithio modification fundamentally alters reactivity compared to monothio or non-thio analogues:

Substrate vs. Inhibitor Behavior:

| Compound | TS Substrate Activity | K<sub>i</sub> (µM) | IC<sub>50</sub> (Cell Growth) |

|---|---|---|---|

| This compound | No | 32–55 | ~10<sup>−5</sup> M |

| 2-Thio-FdUMP | Yes | 0.1 | ~10<sup>−7</sup> M |

| 4-Thio-FdUMP | Yes | 0.05 | ~5 × 10<sup>−8</sup> M |

| FdUMP (Non-thio) | Yes | 0.01 | ~10<sup>−9</sup> M |

Data from enzymatic assays show 1,000–10,000-fold weaker inhibition for this compound compared to monothio analogues, correlating with its lack of substrate activity .

Synthetic Pathways

The synthesis of this compound involves sequential thiation and phosphorylation:

-

Thiation :

-

2-Thio-FdUrd is treated with phosphorus pentasulfide (P<sub>4</sub>S<sub>10</sub>) under controlled conditions to introduce the 4-thio group.

-

-

Phosphorylation :

Critical parameters include temperature (20–40°C), solvent polarity, and stoichiometric control to minimize byproducts like disulfide derivatives .

Biochemical Stability and Selectivity

-

Stability : The dithio modification enhances resistance to enzymatic degradation (e.g., by phosphatases) compared to FdUMP.

-

Selectivity : Preferential inhibition of TS over other nucleotide-metabolizing enzymes (e.g., thymidine kinase) reduces off-target effects .

Theoretical Insights from Molecular Modeling

Quantum mechanical calculations reveal:

Propriétés

Formule moléculaire |

C9H12FN2O6PS2 |

|---|---|

Poids moléculaire |

358.3 g/mol |

Nom IUPAC |

[(2R,3S,5R)-5-[5-fluoro-2,4-bis(sulfanylidene)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H12FN2O6PS2/c10-4-2-12(9(21)11-8(4)20)7-1-5(13)6(18-7)3-17-19(14,15)16/h2,5-7,13H,1,3H2,(H,11,20,21)(H2,14,15,16)/t5-,6+,7+/m0/s1 |

Clé InChI |

WPSXMIODPOPAAE-RRKCRQDMSA-N |

SMILES isomérique |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=S)NC2=S)F)COP(=O)(O)O)O |

SMILES canonique |

C1C(C(OC1N2C=C(C(=S)NC2=S)F)COP(=O)(O)O)O |

Synonymes |

1-(2-deoxyribofuranosyl)-2,4-dithio-5-fluorouracil-5'-phosphate 2,4-dithio-FdUMP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.